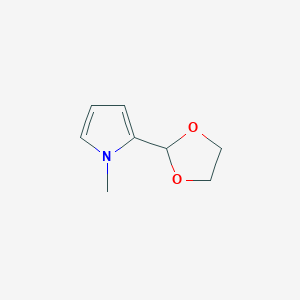
2-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 1,3-dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrrole typically involves the reaction of 1-methyl-1H-pyrrole with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring . The reaction conditions often include refluxing the mixture in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, CrO₃
Reducing agents: LiAlH₄, NaBH₄
Catalysts: p-toluenesulfonic acid, Lewis acids like ZrCl₄Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic acetals and ketals.
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrrole involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . The pathways involved in its action depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: Similar in structure but with a six-membered ring instead of a five-membered ring.
1,3-Dioxolanes: Compounds with similar dioxolane rings but different substituents.
Uniqueness
2-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrrole is unique due to its combination of a pyrrole ring and a 1,3-dioxolane moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
2-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrrole is a compound that combines the structural features of pyrrole and dioxolane, potentially endowing it with diverse biological activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing on various research findings.
Chemical Structure and Properties
The compound features a pyrrole ring fused with a 1,3-dioxolane. The presence of the dioxolane moiety is significant as it can influence the compound's solubility, reactivity, and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of Dioxolane : Dioxolanes are often synthesized from aldehydes and diols under acidic or basic conditions.
- Pyrrole Formation : Pyrroles can be synthesized through cyclization reactions involving α-amino ketones or through the reaction of 1,4-dicarbonyl compounds.
Biological Activity
Research indicates that compounds containing dioxolane structures exhibit a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The specific biological activities of this compound are summarized below:
Antibacterial Activity
Studies have shown that related compounds demonstrate significant antibacterial effects against various strains:
- Effective Against : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Mechanism : The antibacterial action is often attributed to the ability to disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism .
Antifungal Activity
Compounds similar to this compound have displayed antifungal properties:
- Effective Against : Candida albicans.
- Mechanism : Antifungal activity may involve interference with fungal cell membrane integrity or inhibition of ergosterol biosynthesis .
Antiviral Properties
Some studies suggest potential antiviral activities for indole derivatives:
- Mechanism : Interaction with viral enzymes or receptors could inhibit viral replication .
Anticancer Potential
The indole structure is known for its anticancer properties:
- Mechanism : Potential pathways include apoptosis induction in cancer cells and inhibition of tumor growth factors .
Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to Enzymes/Receptors : The compound may interact with specific enzymes or receptors in target organisms.
- Modulation of Signaling Pathways : This interaction can lead to downstream effects that alter cellular processes critical for survival or replication.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-methylpyrrole |
InChI |
InChI=1S/C8H11NO2/c1-9-4-2-3-7(9)8-10-5-6-11-8/h2-4,8H,5-6H2,1H3 |
InChI Key |
BJIGMGNDVZNSHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















